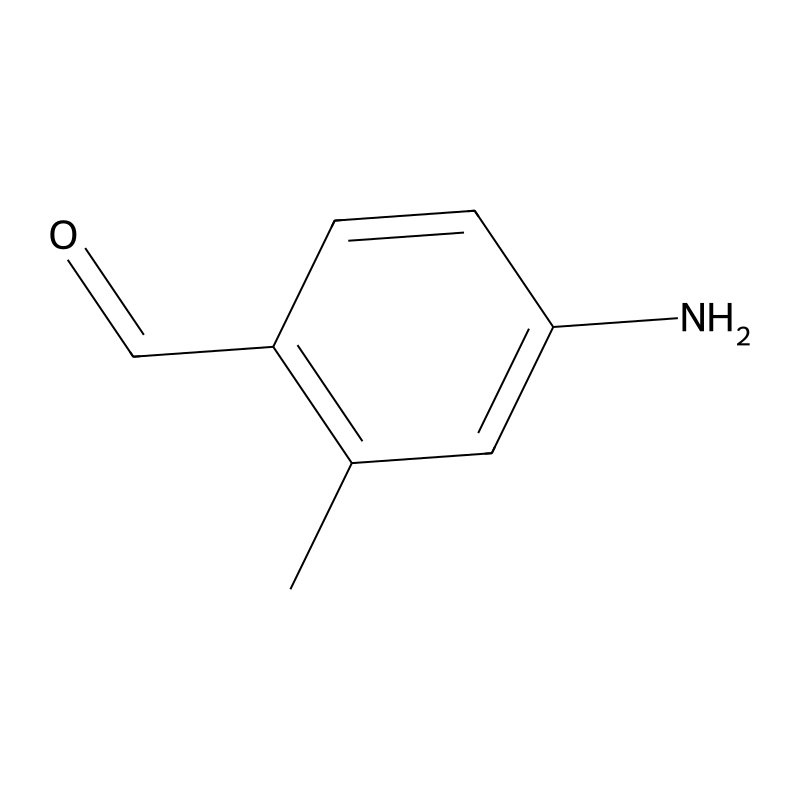

4-Amino-2-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Amino-2-methylbenzaldehyde, also known as 4-amino-o-tolualdehyde, is an aromatic compound characterized by the presence of an amino group and an aldehyde functional group. Its molecular formula is , and it features a benzene ring with a methyl group at the second position and an amino group at the fourth position. This unique arrangement of substituents contributes to its distinct chemical properties and biological activities.

Currently, there is no documented information regarding a specific mechanism of action for 4-amino-2-methylbenzaldehyde in biological systems.

As with most organic compounds, specific safety information on 4-amino-2-methylbenzaldehyde is limited. However, general safety precautions for handling aromatic amines should be followed, as some can be irritants or have other health hazards []. It is advisable to consult safety data sheets (SDS) for similar compounds when handling 4-amino-2-methylbenzaldehyde in a laboratory setting.

Synthesis of Schiff bases and imines

-Amino-2-methylbenzaldehyde can be used to prepare Schiff bases and imines, which are essential intermediates in the synthesis of numerous complex molecules with diverse applications. These reactions involve the condensation of the amine group of 4-amino-2-methylbenzaldehyde with primary amines or secondary amines, resulting in the formation of C=N bonds. Schiff bases and imines find applications in various fields, including:

- Pharmaceutical development: They serve as building blocks for the synthesis of drugs and medicines, including anti-cancer agents and antibiotics [].

- Dye and pigment industry: Schiff bases play a crucial role in the development of dyes and pigments, contributing to the coloring of various materials [].

- Material science: Imines and Schiff bases are employed in the creation of functional materials, such as conducting polymers and liquid crystals [].

Synthesis of heterocyclic compounds

-Amino-2-methylbenzaldehyde serves as a valuable precursor for the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon in their ring structures. These heterocycles play vital roles in various scientific disciplines:

- Pharmaceutical chemistry: Heterocycles form the core structures of numerous drugs and medications, including anti-inflammatory and anti-bacterial agents [].

- Material science: Specific heterocycles exhibit unique properties, making them valuable components in organic light-emitting diodes (OLEDs) and other functional materials [].

- Agrochemicals: Certain heterocycles find applications as herbicides, insecticides, and fungicides in agriculture [].

- Condensation Reactions: The aldehyde group can react with amines to form Schiff bases, which are important intermediates in organic synthesis.

- Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol, 4-amino-2-methylbenzyl alcohol, using reducing agents like sodium borohydride.

- Electrophilic Substitution: The amino group can direct electrophiles to the ortho and para positions of the benzene ring, facilitating further substitution reactions.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 4-amino-2-methylbenzaldehyde exhibits notable biological activities. It has been studied for its potential antibacterial properties, showing efficacy against various bacterial strains. The compound's ability to form Schiff bases allows it to interact with biological molecules, potentially influencing biochemical pathways. Additionally, its interactions with enzymes and receptors may have implications for therapeutic applications.

Several methods exist for synthesizing 4-amino-2-methylbenzaldehyde:

- Nitration followed by Reduction: Starting from 2-methylbenzaldehyde, nitration can introduce a nitro group at the para position, which can then be reduced to an amino group using catalytic hydrogenation.

- Formylation of Aniline Derivatives: An alternative route involves the formylation of 4-amino-2-methylphenol using formic acid or other formylating agents.

- Direct Amination of Methylbenzaldehyde: This method involves the direct amination of 2-methylbenzaldehyde with ammonia or amines under specific catalytic conditions.

These methods allow for varying degrees of yield and purity depending on the reaction conditions employed.

4-Amino-2-methylbenzaldehyde finds applications across several fields:

- Pharmaceuticals: It serves as a precursor for developing various pharmaceutical compounds due to its biological activity.

- Dyes and Pigments: The compound is used in synthesizing dyes and pigments owing to its chromophoric properties.

- Chemical Research: It acts as an important intermediate in organic synthesis, facilitating the creation of more complex molecules.

Studies on the interactions of 4-amino-2-methylbenzaldehyde with biological systems have revealed its potential reactivity under aqueous conditions. The aldehyde functionality allows it to react with amino acids and proteins, forming stable adducts that may influence biological activity. Understanding these interactions is crucial for elucidating its role in biochemical pathways and exploring potential therapeutic applications.

Several compounds share structural similarities with 4-amino-2-methylbenzaldehyde, each possessing unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-3-methylbenzaldehyde | Amino group at position 2, methyl at position 3 | Different reactivity due to substitution pattern |

| 3-Amino-2-methylbenzaldehyde | Amino group at position 3, methyl at position 2 | Altered electronic properties affecting reactivity |

| 4-Amino-3-methylbenzaldehyde | Amino group at position 4, methyl at position 3 | Different steric effects influencing reaction pathways |

| 2-Hydroxy-3-methylbenzaldehyde | Hydroxy group instead of amino | Exhibits different solubility and reactivity |

The uniqueness of 4-amino-2-methylbenzaldehyde lies in its specific arrangement of functional groups, which influences its chemical reactivity and biological interactions compared to these similar compounds.